tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound characterized by the presence of multiple functional groups, including a pyrrolidine ring, fluorinated substituents, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several routes, involving multi-step reactions that incorporate the specific functional groups. One common method starts with the formation of the pyrrolidine ring, followed by the introduction of the difluoro substituents through electrophilic fluorination. The final steps include esterification with tert-butyl alcohol and the formation of the carbamate group via reaction with methoxy(methyl)isocyanate. Conditions typically require careful control of temperature and reaction times to ensure high yields and purity.
Industrial Production Methods
In an industrial context, the production of tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate might involve scaled-up versions of the laboratory synthesis, with optimizations for cost-efficiency and safety. Continuous flow reactors and automated systems can enhance the process, ensuring consistent quality and adherence to safety regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the methoxy group, leading to the formation of formyl or carboxyl derivatives.
Reduction: : Reduction reactions may target the difluoro groups, potentially yielding mono-fluorinated or non-fluorinated analogs.
Substitution: : Substitution reactions are common, particularly at the carbamate group, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents.
Major Products Formed
The products from these reactions can vary widely but often include derivatives with altered functional groups that can further be leveraged in synthetic chemistry for creating complex molecules.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate is used as a building block for synthesizing more complex molecules, particularly in fluorine chemistry due to the influence of fluorine atoms on the compound's reactivity and properties.
Biology
Biologically, this compound can serve as a scaffold for drug design, enabling the exploration of fluorinated analogs that may exhibit enhanced biological activity or stability.
Medicine
In medicinal chemistry, it could be utilized in the development of pharmaceuticals, where fluorine substitution often leads to improved metabolic stability and bioavailability.
Industry
Industrially, it might find applications in the development of advanced materials, agrochemicals, and other specialty chemicals, leveraging its unique structural features.
Mechanism of Action
The effects of tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate are largely dictated by its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity through interactions like hydrogen bonding and hydrophobic effects, thereby modulating the compound's activity. The carbamate group can participate in reversible reactions, influencing its stability and reactivity in biological environments.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate: : A mono-fluorinated analog, differing in the number of fluorine atoms.
tert-Butyl (2S)-4,4-difluoro-2-[ethoxy(ethyl)carbamoyl]pyrrolidine-1-carboxylate: : An analog with variations in the carbamate ester group.
Uniqueness
tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate stands out due to its specific combination of substituents, which can confer unique reactivity and properties, making it valuable for both theoretical studies and practical applications in multiple scientific fields.
This compound's multi-functional nature allows it to be a versatile tool in synthetic chemistry, drug discovery, and material science, offering distinct advantages that similar compounds might not provide.
Properties
IUPAC Name |
tert-butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O4/c1-11(2,3)20-10(18)16-7-12(13,14)6-8(16)9(17)15(4)19-5/h8H,6-7H2,1-5H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGFWRHJXMXSSY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)N(C)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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